molecular formula C19H33N3O6 B613754 4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid CAS No. 1263047-40-0

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid

Cat. No.: B613754
CAS No.: 1263047-40-0
M. Wt: 399,48 g/mole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) groups to form bis(tert-butoxycarbonyl)amino.

    Formation of the guanidino group: The protected amine is then reacted with a guanidine derivative to form the guanidino group.

    Cyclization: The intermediate is cyclized to form the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with therapeutic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its bioactivity against various biological targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed bioactivity.

Comparison with Similar Compounds

4-Trans-(boc2-guanidino)methycyclohexane carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-11-12-7-9-13(10-8-12)14(23)24/h12-13H,7-11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXSOCWKUWWJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113881
Record name trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263047-40-0
Record name trans-4-[[[Bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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